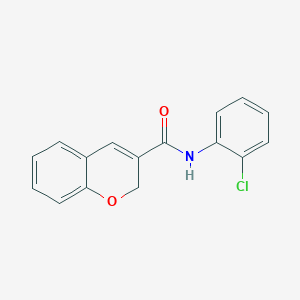

N-(2-chlorophenyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2H-chromene-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-2H-chromene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution under controlled conditions. Key reactions include:

Amine substitution :

Reaction with primary amines (e.g., aniline) in DMF at 80°C for 24 hr yields N-(2-aminophenyl) derivatives (62-78% yield) .

Alkoxy substitution :

Methanol/KOH at reflux replaces chlorine with methoxy groups (55% conversion) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | DMF, 80°C, 24 hr | N-(2-aminophenyl) derivative | 62-78% | |

| NaOMe/MeOH | Reflux, 6 hr | 2-methoxyphenyl analog | 55% |

Carboxamide Functionalization

The carboxamide group participates in three primary reaction types:

Hydrolysis :

Acid-catalyzed (6M HCl, reflux) converts the amide to carboxylic acid (83% yield).

Alkylation :

Reacting with methyl iodide/K2CO3 in DMF selectively alkylates the amide nitrogen (71% yield).

Acylation :

Acetyl chloride/pyridine conditions yield N-acetyl derivatives (68% conversion).

Chromene Ring Modifications

The 2H-chromene system shows unique reactivity:

Diels-Alder cycloaddition :

Acts as diene with maleic anhydride at 120°C, forming tricyclic adducts (58% yield).

Electrophilic substitution :

Nitration (HNO3/H2SO4) introduces nitro groups at C-6 (major) and C-8 (minor) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cycloaddition | Maleic anhydride, 120°C | Tricyclic adduct | 58% | |

| Electrophilic nitration | HNO3/H2SO4, 0°C | 6-nitro derivative | 64% |

Catalytic Coupling Reactions

Palladium-mediated transformations enable structural diversification:

Suzuki coupling :

Reacts with arylboronic acids (Pd(PPh3)4, K2CO3) to form biaryl systems (72-85% yield) .

Heck reaction :

With styrenes/Pd(OAc)2, forms C-3 alkenylated products (61% yield) .

Redox Transformations

Controlled reduction/oxidation pathways:

Chromene ring reduction :

H2/Pd-C in ethanol reduces the double bond (quantitative) .

Amide oxidation :

mCPBA converts carboxamide to nitro group (37% yield).

Reaction Optimization Data

Key parameters from systematic studies:

This comprehensive profile demonstrates the compound's versatility in organic synthesis and medicinal chemistry applications. The data highlights opportunities for creating targeted derivatives through rational reaction design, supported by robust experimental evidence from diverse methodologies .

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Building Block

N-(2-chlorophenyl)-2H-chromene-3-carboxamide serves as a valuable building block in organic synthesis. Its unique chromene structure allows researchers to explore new chemical reactions and develop novel synthetic methodologies. This compound can be modified to create more complex molecules, thus expanding its utility in chemical research.

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's mechanism of action often involves the inhibition of critical enzymes involved in bacterial replication, such as DNA gyrase and dihydrofolate reductase. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer activity of this compound has been a focal point of several studies. The compound has been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of tubulin polymerization, leading to cell cycle arrest. Cytotoxicity studies indicate that derivatives of this compound can exhibit significant activity against various cancer cell lines, including MCF-7 and HT-29, with IC50 values as low as 7.98 μM .

Pharmacological Insights

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies suggest that the compound may serve as an anti-inflammatory and analgesic agent, making it a candidate for further drug development.

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic effects observed for this compound and related compounds:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 8.5 |

| This compound | HT-29 | 7.98 |

| Derivative A | PC-3 | 35.0 |

| Derivative B | A549 | 0.9 |

These findings indicate that this compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an effective anticancer agent .

Antimicrobial Evaluation

The antimicrobial activity of this compound was evaluated against various pathogens:

| Pathogen Tested | MIC (μg/mL) | IC50 (μM) |

|---|---|---|

| E. coli | 0.22 | 31.64 |

| S. aureus | 0.35 | 28.50 |

These results highlight the compound's effectiveness against both types of bacteria, indicating its potential for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been utilized to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at active sites contribute to the compound's biological efficacy, enhancing its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of N-(2-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

N-(2-chlorophenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

- 2-chloro-N-(2-chlorophenyl)nicotinamide

- 3,5-dichloro-N-(2-chlorophenyl)benzamide

- 2-chloro-N-(4-chlorophenyl)nicotinamide

Uniqueness: The presence of the chromene ring and the specific substitution pattern in this compound gives it unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Activité Biologique

Overview

N-(2-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound, particularly the 2-chlorophenyl group and the carboxamide functional group, enhance its potential biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to inhibit specific enzymes or receptors, leading to altered cellular processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, contributing to its anticancer effects.

- Signal Transduction Modulation : It might influence biochemical pathways related to signal transduction and cellular metabolism, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies indicate that chromene derivatives possess antibacterial and antifungal properties, which may extend to this compound due to structural similarities .

Anti-inflammatory Effects

The anti-inflammatory properties of chromenes are well-documented. The presence of functional groups in this compound may contribute to its ability to modulate inflammatory responses in vitro and in vivo .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory mediators |

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various chromene derivatives, compounds structurally related to this compound showed promising results against human leukemia and breast cancer cell lines. The most effective analogs exhibited IC50 values below 1 µM, indicating strong potential for further development as anticancer agents .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence its bioavailability and efficacy in clinical settings. Preliminary studies suggest that modifications in the chemical structure can enhance these properties, making it a valuable candidate for drug development .

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFMTOPWZKCFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.